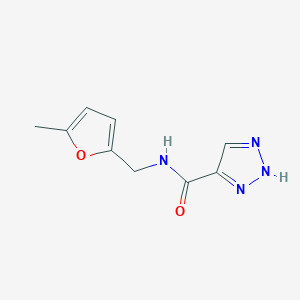

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-((5-Methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a carboxamide group and a 5-methylfuran-derived substituent. This compound’s molecular formula is C₉H₁₀N₄O₂, with a molecular weight of 206.20 g/mol.

Properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-6-2-3-7(15-6)4-10-9(14)8-5-11-13-12-8/h2-3,5H,4H2,1H3,(H,10,14)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJVSBVASUBRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cyclization of vicinal N-((5-methylfuran-2-yl)methyl)aminoanilides. This process can be achieved through intramolecular cyclization under specific reaction conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form diketone fragments.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include diketone derivatives, reduced triazole compounds, and substituted carboxamides. These products can be further utilized in various synthetic applications .

Scientific Research Applications

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and triazole ring can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide with key analogs from the literature, focusing on structural features, synthetic methodologies, and physicochemical properties.

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives

Key Observations:

Structural Diversity: The target compound is distinguished by its furan-containing substituent, which contrasts with phenyl, pyrazole, or benzothiazole groups in analogs (e.g., SI60, 3a, ) . The furan moiety may enhance metabolic stability compared to purely aromatic substituents . Electronic Effects: Electron-withdrawing groups (e.g., chloro in 3a, ) or electron-donating groups (e.g., methoxy in 12, ) influence reactivity and solubility.

Synthetic Methodologies :

- Most analogs (e.g., SI60, 3a) are synthesized via amide coupling using reagents like HBTU or EDCI/HOBt, suggesting that the target compound could be prepared similarly .

- Yields for triazole-carboxamides range from 42% () to 71% () , depending on steric hindrance and substituent compatibility.

Physicochemical Properties: Melting Points: Triazole derivatives with polar substituents (e.g., 12, ) exhibit higher melting points (>240°C) due to enhanced intermolecular interactions. The target compound’s furan group may result in a lower melting point akin to SI60 (~175°C) . Solubility: The diethylamino group in SI60 improves aqueous solubility, whereas the target compound’s furan-methyl group may confer moderate solubility in organic solvents .

Biological Relevance: While direct data for the target compound are absent, analogs like 3a () and SI60 () demonstrate bioactivity in trypanocidal or enzyme inhibition assays. The furan substituent in the target compound could modulate interactions with biological targets, as seen in nitroheterocyclic antiparasitics () .

Biological Activity

N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-5-carboxamide is a compound that belongs to the triazole family, which has gained significant attention due to its diverse biological activities. Triazoles are known for their stability and solubility in biological environments, making them valuable in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.21 g/mol

The presence of the 5-methylfuran moiety contributes to its unique properties and biological interactions.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties. The biological activity of this compound can be summarized in the following categories:

Antimicrobial Activity

Recent studies have indicated that triazole-containing compounds exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Many triazoles inhibit cytochrome P450 enzymes (CYP51), which are crucial for sterol biosynthesis in fungi. This inhibition leads to increased membrane permeability and ultimately cell death.

- Case Study : A study demonstrated that a series of 1,2,3-triazole derivatives showed promising activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 µg/mL . While specific data for this compound is limited, its structural similarity suggests potential efficacy.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties:

- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116) revealed that triazole derivatives could induce apoptosis and inhibit cell proliferation . Though direct studies on this compound are not available, the existing literature indicates a trend toward anticancer activity in similar compounds.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole A | Candida albicans | 4 | |

| Triazole B | Staphylococcus aureus | 8 | |

| Triazole C | Escherichia coli | 16 |

Table 2: Anticancer Activity of Triazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.